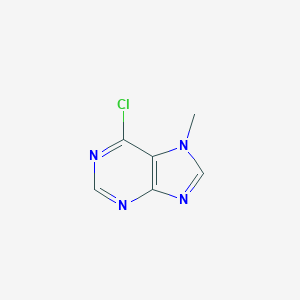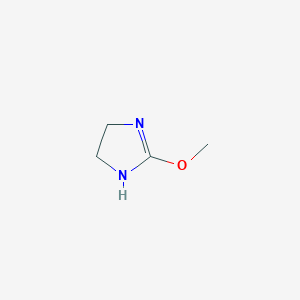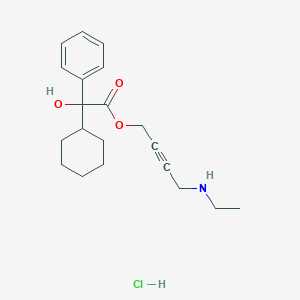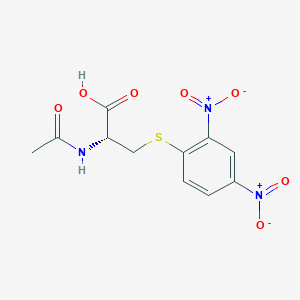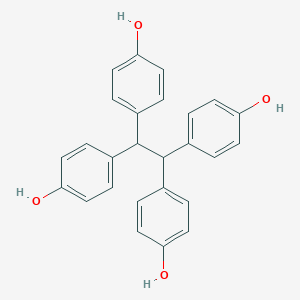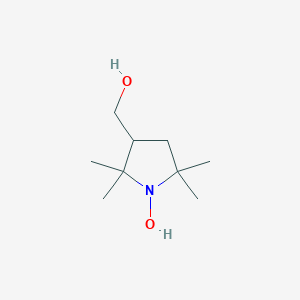
3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol: is a chemical compound that belongs to the class of pyrrolidines It is characterized by a pyrrolidine ring substituted with four methyl groups and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, which involves the reaction of the pyrrolidine derivative with formaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to modulate various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Hydroxymethylfurfural: An organic compound with a hydroxymethyl group and a furan ring.
Piperidine Derivatives: Compounds with a six-membered ring containing nitrogen, similar in structure to pyrrolidines.
Uniqueness
3-(Hydroxymethyl)-2,2,5,5-tetramethylpyrrolidin-1-ol is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
27298-75-5 |
|---|---|
分子式 |
C9H19NO2 |
分子量 |
173.25 g/mol |
IUPAC名 |
(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C9H19NO2/c1-8(2)5-7(6-11)9(3,4)10(8)12/h7,11-12H,5-6H2,1-4H3 |
InChIキー |
NVSLLEANKLJTSO-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1O)(C)C)CO)C |
正規SMILES |
CC1(CC(C(N1O)(C)C)CO)C |
同義語 |
3-(Hydroxymethyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; HM-PROXYL; Hydroxymethyl-proxyl; Proxmethol; _x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



